molecular formula C20H17F3N4NaO8P B3324142 康替唑酯前药 CAS No. 1807365-35-0

康替唑酯前药

货号 B3324142
CAS 编号: 1807365-35-0
分子量: 552.3 g/mol
InChI 键: JANNTEAGZXJITO-BTQNPOSSSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Contezolid acefosamil, also known as MRX-4, is a prodrug of contezolid . It is under development for the treatment of multidrug-resistant Gram-positive bacterial infections . Contezolid, the active metabolite of contezolid acefosamil, is an antibiotic of the oxazolidinone class . It is effective against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, Streptococcus agalactiae, and other bacteria .


Synthesis Analysis

The intravenous (IV) double prodrug contezolid acefosamil is converted via MRX-1352 to active contezolid .


Molecular Structure Analysis

The chemical formula of Contezolid acefosamil is C20H17F3N4O8P . Its molecular weight is 552.330 .


Chemical Reactions Analysis

Contezolid acefosamil is rapidly converted to MRX-1352, which subsequently transforms to contezolid .


Physical And Chemical Properties Analysis

The chemical formula of Contezolid acefosamil is C20H17F3N4O8P . Its molecular weight is 552.330 .

科学研究应用

降低血清素能神经毒性

康替唑酯前药康替唑酯醋酸酯与利奈唑胺相比,单胺氧化酶 (MAO) 抑制显着降低,因此表现出较低的血清素能神经毒性。这使其成为服用选择性血清素再摄取抑制剂或 MAO 抑制剂禁忌症患者的更安全选择 (Wang 等人,2021).

临床试验中的疗效和安全性

康替唑酯醋酸酯在 2 期和 3 期皮肤感染临床试验中显示出与利奈唑胺相当的疗效和总体安全性结果。其减少骨髓抑制和单胺氧化酶抑制的潜力使其成为治疗感染的有利选择 (Fang 等人,2022).

药代动力学和给药方案

对康替唑酯醋酸酯药代动力学的研究表明,对于严重的革兰氏阳性感染(包括耐甲氧西林金黄色葡萄球菌引起的感染)来说,给药方案安全有效。这涉及静脉注射康替唑酯醋酸酯,然后口服康替唑酯的序贯治疗 (Bulitta 等人,2021).

新型前药特性

康替唑酯醋酸酯是一种异恶唑-3-基磷酰胺酸衍生物,其开发是为了解决康替唑酯因溶解度低而需要静脉注射的问题。它表现出高水溶性,并在体内迅速转化为活性康替唑酯,为从医院静脉注射到门诊口服治疗的逐步治疗提供了潜在解决方案 (Liu 等人,2022).

肾功能不全的注意事项

康替唑酯醋酸酯的疗效和安全性已在肾功能不全受试者中得到评估。结果与没有损伤的受试者相似,表明它适用于肾功能下降的患者 (Fang 等人,2022).

作用机制

Contezolid, the active metabolite of contezolid acefosamil, is an oxazolidinone antibiotic. Oxazolidinones bind to the 50 S ribosomal subunit, thereby inhibiting the biosynthesis of bacterial proteins . They are active against a broad spectrum of multidrug-resistant Gram-positive bacteria .

安全和危害

In a phase I study, 67 cases of treatment-emergent adverse events (TEAEs) were observed in 49.1% (27 of 55) of the subjects receiving contezolid acefosamil . All TEAEs were mild in severity . No serious adverse events or deaths were reported . Contezolid demonstrated a significantly lower incidence of leucopenia (0.3% versus 3.4%) and thrombocytopenia (0% versus 2.3%) than linezolid .

未来方向

Contezolid acefosamil is currently in Phase III for Diabetic Foot Infection (DFI) . The good safety and pharmacokinetic profiles in a single ascending dose and multiple-dose study can support further clinical development of contezolid acefosamil .

属性

IUPAC Name

sodium;acetyloxy-[1,2-oxazol-3-yl-[[(5R)-2-oxo-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]amino]phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N4O8P.Na/c1-11(28)35-36(31,32)27(16-4-7-33-24-16)10-13-9-26(20(30)34-13)15-8-14(21)19(18(23)17(15)22)25-5-2-12(29)3-6-25;/h2,4-5,7-8,13H,3,6,9-10H2,1H3,(H,31,32);/q;+1/p-1/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNTEAGZXJITO-BTQNPOSSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OP(=O)(N(CC1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OP(=O)(N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2F)F)N3CCC(=O)C=C3)F)C4=NOC=C4)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4NaO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Contezolid acefosamil

CAS RN

1807365-35-0
Record name Contezolid acefosamil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807365350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONTEZOLID ACEFOSAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T79C086548
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Contezolid acefosamil
Reactant of Route 2
Reactant of Route 2
Contezolid acefosamil
Reactant of Route 3
Contezolid acefosamil
Reactant of Route 4
Reactant of Route 4
Contezolid acefosamil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Contezolid acefosamil
Reactant of Route 6
Contezolid acefosamil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。